[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine
Overview
Description
[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Agents
Research on heterocyclic Schiff bases of 3-aminomethyl pyridine, similar in structure to the chemical , has revealed potential anticonvulsant properties. Compounds synthesized through condensation reactions exhibited seizures protection in various models, indicating their potential as novel anticonvulsant agents (Pandey & Srivastava, 2011).
Antiviral Activity
Aminoadamantane derivatives, while structurally distinct, showcase the broader research interest in compounds with potential antiviral applications. Some synthesized compounds demonstrated significant inhibition against influenza A virus, suggesting their specificity as anti-influenza A virus agents (Kolocouris et al., 1994).
Catalysis and Synthesis
Compounds related to "[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine" have been utilized in catalysis. For example, palladacycles synthesized from pyridin-2-yl methanamine derivatives have been evaluated for their catalytic activity, demonstrating good activity and selectivity in various reactions (Roffe et al., 2016).
Drug Discovery and Development
The search for new drugs often involves the synthesis of novel compounds that can serve as scaffolds. Hexahydro-2H-thieno[2,3-c]pyrrole derivatives, for instance, represent a class of compounds with potential drug discovery applications, illustrating the interest in developing libraries of compounds for therapeutic uses (Yarmolchuk et al., 2011).
Imaging and Photocytotoxicity
Iron(III) complexes derived from pyridin-2-yl methanamine derivatives have been explored for their potential in cellular imaging and photocytotoxicity. These studies contribute to the development of compounds that could be used in targeted therapy and diagnostic imaging (Basu et al., 2014).
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-6-9-3-4-12-10(5-9)13-7-8-1-2-8/h3-5,8H,1-2,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWPAYLBIFAQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.